4,6-Disubstituted Indazoles: A Foundation for Selective Kinase and Enzyme Inhibition
4,6-Difluoro-1H-indazole-3-carbaldehyde serves as the foundational core for a pharmacologically validated series of 4,6-disubstituted indazoles. Compounds derived from this core have demonstrated potent and selective inhibition across multiple key drug targets. For PI3Kδ, a representative 4,6-disubstituted analog (Compound 172) exhibited a pIC50 of 7.0 against the PI3Kδ isoform, while demonstrating significantly weaker activity against PI3Kα (pIC50 = 5.0), PI3Kβ (pIC50 = 5.2), and PI3Kγ (pIC50 = 5.2), establishing a clear selectivity profile [1]. In a separate study, an IDO1/TDO dual inhibitor from the same 4,6-substituted class (Compound 35) showed an IC50 of 0.74 μM against IDO1 in an enzymatic assay and an IC50 of 2.93 μM against TDO [2]. Furthermore, a hepcidin production inhibitor (DS28120313) from this series achieved an IC50 of 0.093 μM in a cellular assay [3].
| Evidence Dimension | Enzymatic and Cellular Inhibitory Activity |
|---|---|
| Target Compound Data | See data above for specific analogs derived from the 4,6-disubstituted indazole class (e.g., PI3Kδ pIC50 = 7.0; IDO1 IC50 = 0.74 μM; Hepcidin IC50 = 0.093 μM). |
| Comparator Or Baseline | Other PI3K isoforms (α, β, γ); Other indazole substitution patterns (e.g., 3-substituted). |
| Quantified Difference | PI3Kδ selectivity: >100-fold difference in IC50 compared to other PI3K isoforms based on pIC50 values of 7.0 (PI3Kδ) vs 5.0 (PI3Kα). |
| Conditions | In vitro enzymatic and cell-based assays; data is from published literature on 4,6-disubstituted indazole derivatives. |
Why This Matters
Procuring this core scaffold provides access to a validated chemical space associated with achieving low-nanomolar to sub-micromolar potency against multiple high-value drug targets.
- [1] Henley, Z. A., et al. (2017). From PIM1 to PI3Kδ via GSK3β: Target Hopping through the Kinome. ACS Med. Chem. Lett., 8(12), 1240-1245. DOI: 10.1021/acsmedchemlett.7b00296 View Source
- [2] Yang, L., et al. (2019). 4,6-Substituted-1H-Indazoles as potent IDO1/TDO dual inhibitors. Bioorg. Med. Chem., 27(5), 861-871. DOI: 10.1016/j.bmc.2019.01.031 View Source
- [3] Fukuda, T., et al. (2017). Discovery of DS28120313 as a potent orally active hepcidin production inhibitor: Design and optimization of novel 4,6-disubstituted indazole derivatives. Bioorg. Med. Chem. Lett., 27(23), 5252-5257. DOI: 10.1016/j.bmcl.2017.10.021 View Source
